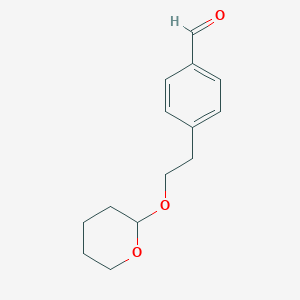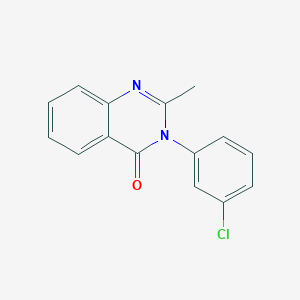
4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the quinazolinone family and has been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antifungal properties. In
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of various enzymes involved in angiogenesis and metastasis, which are important processes in cancer progression.
Biochemische Und Physiologische Effekte
Studies have shown that 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- exhibits minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. It has also been shown to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to possess antifungal properties, making it a potential candidate for the treatment of fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- is its potent anticancer activity against various cancer cell lines. Additionally, it exhibits minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which could limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl-. One direction is to investigate its potential as a combination therapy with other anticancer drugs to enhance its efficacy. Another direction is to explore its potential as a treatment for other diseases, such as inflammatory diseases and fungal infections. Additionally, further studies are needed to fully understand its mechanism of action and to improve its solubility in water for better bioavailability.
In conclusion, 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- is a promising compound with potential therapeutic properties. Its potent anticancer, anti-inflammatory, and antifungal properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to improve its efficacy and bioavailability.
Synthesemethoden
The synthesis of 4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- can be achieved through various methods, including the reaction of 3-(m-chlorophenyl)-2-methyl-2-thioxoimidazolidin-4-one with anthranilic acid in the presence of a suitable base. Another method involves the reaction of 2-methyl-3-(m-chlorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid with phosphoryl chloride followed by reaction with ammonia. Both methods have been shown to yield high purity and good yields of the desired compound.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- has been extensively studied for its potential therapeutic properties. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and antifungal properties, making it a potential candidate for the treatment of inflammatory diseases and fungal infections.
Eigenschaften
CAS-Nummer |
340-94-3 |
|---|---|
Produktname |
4(3H)-Quinazolinone, 3-(m-chlorophenyl)-2-methyl- |
Molekularformel |
C15H11ClN2O |
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H11ClN2O/c1-10-17-14-8-3-2-7-13(14)15(19)18(10)12-6-4-5-11(16)9-12/h2-9H,1H3 |
InChI-Schlüssel |
FRZCXJROWSIXPR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)Cl |
Andere CAS-Nummern |
340-94-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



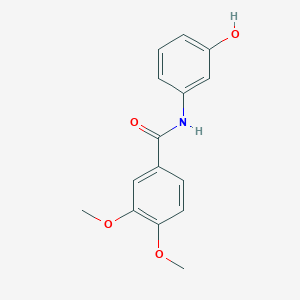
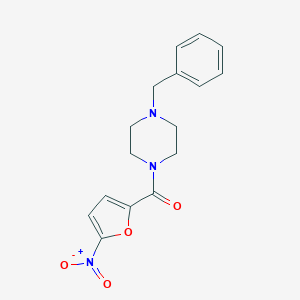
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)
![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)
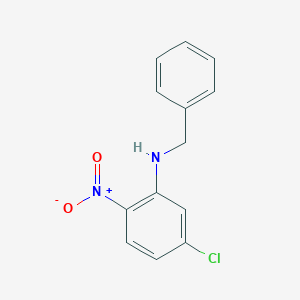
![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)
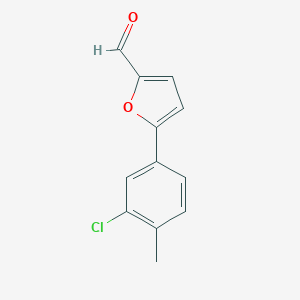
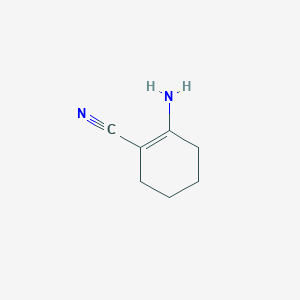
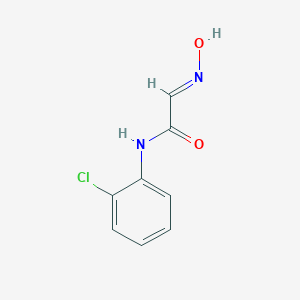
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)

![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)
